molecular formula C4H4O2 B050738 Methyl propiolate CAS No. 922-67-8

Methyl propiolate

Cat. No. B050738
Key on ui cas rn: 922-67-8
M. Wt: 84.07 g/mol
InChI Key: IMAKHNTVDGLIRY-UHFFFAOYSA-N
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Patent
US09447101B2

Procedure details

The compound pyrrole-1,3-dicarboxylate 1 (5 g, 25.4 mmol, prepared according to Kamijo, S., Kanazawa, C., and Yamamoto Y. J. AM. CHEM. SOC. 2005, 127, 9260-9266, wherein the starting materials methyl propiolate and ethyl isocyanoacetate were purchased from Darui chemical Co., Ltd) was dissolved in 25 mL of anhydrous N,N-dimethylformamide, and cooled in an ice bath to 0° C. Sodium hydride (60%, dispensed in mineral oil, 1.22 g, 30.5 mmol) was added in batches. The mixture was stirred for 1 hour at room temperature. Then 300 mL of chloramine solution in diethyl ether prepared in advance was added in one portion and stirred overnight at room temperature under nitrogen atmosphere. The reaction mixture was quenched with saturated sodium thiosulfate solution and diluted with water. The diethyl ether layer was separated and the aqueous layer was extracted once with ethyl acetate. The organic layers were combined and washed with water for three times, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 6.2 g of crude product which is directly subjected to ammonolysis without purification. To each 3 g of crude product was added 80 mL of saturated solution of ammonia in methanol and the reaction was carried out at 80° C. in a sealed tube for 2 days. The reaction mixture was concentrated to precipitate solid, then allowed to settle for about 1 hour, and filtered to obtain 3 g product as white solid. The yield of two steps was 64.6%. m.p. 222-224° C.
Name
pyrrole-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.22 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1(C([O-])=O)C=C[C:3](C([O-])=O)=[CH:2]1.[C:12]([O:16][CH3:17])(=[O:15])[C:13]#[CH:14].[N+:18](CC(OCC)=O)#[C-].[H-].[Na+].NCl.C[N:31](C)[CH:32]=[O:33]>C(OCC)C>[NH2:18][N:1]1[C:2]([C:32](=[O:33])[NH2:31])=[CH:3][C:13]([C:12]([O:16][CH3:17])=[O:15])=[CH:14]1 |f:3.4|

Inputs

Step One
Name
pyrrole-1,3-dicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=C(C=C1)C(=O)[O-])C(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](#[C-])CC(=O)OCC
Step Four
Name
Quantity
1.22 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
300 mL
Type
reactant
Smiles
NCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in one portion
STIRRING
Type
STIRRING
Details
stirred overnight at room temperature under nitrogen atmosphere
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated sodium thiosulfate solution
ADDITION
Type
ADDITION
Details
diluted with water
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted once with ethyl acetate
WASH
Type
WASH
Details
washed with water for three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 6.2 g of crude product which
CUSTOM
Type
CUSTOM
Details
is directly subjected to ammonolysis without purification
ADDITION
Type
ADDITION
Details
To each 3 g of crude product was added 80 mL of saturated solution of ammonia in methanol
WAIT
Type
WAIT
Details
the reaction was carried out at 80° C. in a sealed tube for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to precipitate solid
WAIT
Type
WAIT
Details
to settle for about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NN1C=C(C=C1C(N)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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